2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline
Overview
Description
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline. However, there are studies describing the synthesis of related compounds. For example, one study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1 H)-ones through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones2.
Molecular Structure Analysis
The molecular structure of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is not directly available. However, the related compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine has an empirical formula of C12H18N2 and a molecular weight of 190.281.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline are not directly available. However, the related compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine is a solid1.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Isoquinoline derivatives, similar to the chemical structure , are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds are part of a group known for their roles in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications. The review by Danao et al. (2021) highlights the biological potentials of Isoquinoline (ISOQ) derivatives against various diseases, including antifungal, anti-Parkinsonism, and anti-cancer activities, underscoring their significance in drug development (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, shows the importance of fluoroaniline derivatives in pharmaceutical manufacturing. Qiu et al. (2009) developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl, highlighting the relevance of these compounds in large-scale production (Qiu, Gu, Zhang, Xu, 2009).
Pharmacological Importance
- Tetrahydroisoquinolines, a closely related class, have been studied for their therapeutic activities, including their role as anticancer antibiotics. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, covering therapeutic activities such as cancer, malaria, and central nervous system disorders. This highlights the potential of such derivatives in drug discovery, with specific emphasis on their unique mechanisms of action (Singh, Shah, 2017).
Safety And Hazards
There is no specific safety and hazard information available for 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
Given the limited information available on 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline, future research could focus on its synthesis, properties, and potential applications. This could include investigating its physical and chemical properties, studying its reactivity, and exploring its potential uses in various fields.
Please note that the information provided here is based on the available resources and may not be fully accurate or complete. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-15-5-6-16(18)14(9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAOIBGTZSVOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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